Product packaging for 2,3-Bis(hydroxymethyl)benzoic acid(Cat. No.:CAS No. 676267-66-6)

2,3-Bis(hydroxymethyl)benzoic acid

Cat. No.: B12518681
CAS No.: 676267-66-6
M. Wt: 182.17 g/mol
InChI Key: CQRAQUMNKLKKFA-UHFFFAOYSA-N
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Description

2,3-Bis(hydroxymethyl)benzoic acid is a benzoic acid derivative featuring hydroxymethyl functional groups at the 2 and 3 positions of the benzene ring. This structure makes it a valuable multifunctional building block in organic synthesis and medicinal chemistry research . It is particularly useful as a precursor for constructing complex molecules, including potential pharmaceutical intermediates and ligands for metal-organic frameworks (MOFs) . Researchers utilize this compound in developing new chemical entities, where its carboxylic acid and alcohol groups allow for further functionalization. Like related hydroxymethyl benzoic acids, it must be handled with care; consult the Safety Data Sheet (SDS) for proper handling protocols. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B12518681 2,3-Bis(hydroxymethyl)benzoic acid CAS No. 676267-66-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

676267-66-6

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2,3-bis(hydroxymethyl)benzoic acid

InChI

InChI=1S/C9H10O4/c10-4-6-2-1-3-7(9(12)13)8(6)5-11/h1-3,10-11H,4-5H2,(H,12,13)

InChI Key

CQRAQUMNKLKKFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)CO)CO

Origin of Product

United States

Synthetic Methodologies for 2,3 Bis Hydroxymethyl Benzoic Acid and Its Advanced Precursors

Regioselective Functionalization Strategies of Benzoic Acid Scaffolds

The targeted synthesis of 2,3-Bis(hydroxymethyl)benzoic acid often relies on the regioselective functionalization of a pre-existing benzoic acid scaffold. This approach involves the precise introduction of hydroxymethyl groups at the C2 and C3 positions of the benzene (B151609) ring. A key strategy in this endeavor is directed ortho-metalation, where the carboxylic acid group directs the metalation to the adjacent ortho positions.

One prominent method is the ortho-C–H methylation of benzoic acids, which can serve as a precursor step to hydroxymethylation. For instance, palladium-catalyzed methylation using di-tert-butyl peroxide as the methylating agent has been demonstrated. researchgate.net This reaction is directed by the weakly coordinating carboxyl group and provides a pathway to ortho-methylated benzoic acids. researchgate.net Similarly, iridium-catalyzed ortho-C–H methylation of benzoic acids has been developed, offering high regioselectivity. nih.gov This method is notable for its tolerance of various functional groups and its ability to proceed under mild conditions without the need for an inert atmosphere. nih.gov

Another approach involves the direct introduction of other functional groups that can be subsequently converted to hydroxymethyl groups. For example, a ruthenium-catalyzed ortho-C-H allylation of benzoic acids has been developed, allowing for the specific introduction of allyl groups. nih.gov These allyl groups can then be transformed into hydroxymethyl groups through further chemical modifications. The reaction proceeds at a relatively low temperature of 50°C and is applicable to a range of electron-rich and electron-poor benzoic acids. nih.gov

Multi-Step Synthesis Approaches from Commercial Starting Materials

The synthesis of this compound can also be achieved through multi-step reaction sequences starting from readily available commercial chemicals. These synthetic routes often involve a series of well-established organic transformations to build the desired molecular architecture. A logical approach involves starting with a simpler substituted benzoic acid and sequentially introducing the two hydroxymethyl groups or their precursors.

For example, a synthesis could commence with a commercially available di-substituted benzene derivative which is then elaborated to the target molecule. The process of designing such a synthesis involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available precursors. youtube.comlibretexts.orgyoutube.comyoutube.com

A plausible multi-step synthesis could start from 3-hydroxybenzoic acid. The first step would be esterification to protect the carboxylic acid, followed by etherification of the hydroxyl group. rasayanjournal.co.in Subsequent steps would then focus on introducing the two hydroxymethyl functionalities at the desired positions before deprotection of the carboxylic acid.

Another potential starting material is phthalaldehydic acid. Catalytic hydrogenation of phthalaldehydic acid in an alkaline solution can yield 2-hydroxymethyl-benzoic acid. google.com This intermediate could then be further functionalized to introduce the second hydroxymethyl group at the 3-position. The hydrogenation is typically carried out using catalysts like palladium, platinum, rhodium, nickel, or cobalt, with palladium being highly preferred. google.com

Green Chemistry Principles in the Preparation of Bis(hydroxymethyl)benzoic Acid Isomers

The application of green chemistry principles is increasingly important in the synthesis of chemical compounds, including isomers of bis(hydroxymethyl)benzoic acid. These principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net Key aspects include the use of environmentally benign solvents, renewable starting materials, and catalytic methods to improve atom economy. researchgate.net

In the context of synthesizing bis(hydroxymethyl)benzoic acid isomers, green approaches can be implemented at various stages. For instance, the use of water as a solvent in certain reactions, where possible, is a significant step towards greener synthesis. The development of catalytic systems that operate under milder conditions and with higher efficiency also contributes to the principles of green chemistry. researchgate.net

Furthermore, the choice of starting materials can have a significant impact on the environmental footprint of a synthesis. Utilizing biomass-derived starting materials is a key strategy in green chemistry. For example, there is growing interest in producing terephthalic acid (a related dicarboxylic acid) from renewable resources like 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net Similar strategies could potentially be adapted for the synthesis of bis(hydroxymethyl)benzoic acid isomers.

The use of safer reagents is another cornerstone of green chemistry. For example, in bromination reactions, traditional methods often use hazardous liquid bromine and chlorinated solvents. researchgate.net Greener alternatives involve using aqueous solutions of HBr and hydrogen peroxide. researchgate.net While not directly a step in the synthesis of the target molecule, this illustrates the type of substitution that aligns with green chemistry principles.

Catalytic Routes in ortho-Hydroxymethylation and Carboxylation of Aromatic Systems

Catalytic methods play a crucial role in the efficient and selective synthesis of functionalized aromatic compounds like this compound. These routes often involve the activation of C-H bonds, which are typically unreactive, allowing for the direct introduction of functional groups.

Transition Metal Catalysis in C-H Activation and Functionalization

Transition metal catalysis has become a powerful tool for C-H activation and functionalization. researchgate.netnih.gov Various transition metals, including palladium, rhodium, iridium, and ruthenium, have been employed in these reactions. snnu.edu.cn A common strategy involves the use of a directing group on the substrate that coordinates to the metal catalyst, guiding the C-H activation to a specific position, typically ortho to the directing group. nih.gov

For the synthesis of benzoic acid derivatives, the carboxylate group itself can act as a directing group. researchgate.netnih.gov For instance, palladium-catalyzed ortho-alkylation of benzoic acids with alkyl halides has been achieved. nih.gov This reaction proceeds without the need for a co-oxidant, making it a more practical process. nih.gov Ruthenium catalysts have also been used for the ortho-alkylation of aryl ketones, an early example of this type of reactivity. nih.gov

More specifically for hydroxymethylation, while direct catalytic ortho-hydroxymethylation is challenging, multi-step approaches involving catalytic C-H activation are viable. A quadruple relay catalysis system has been developed for the selective synthesis of n-alcohols from n-alkanes, which involves Ir-catalyzed dehydrogenation, Rh-catalyzed isomerization and hydroformylation, and Ru-catalyzed aldehyde hydrogenation. researchgate.net Such complex catalytic systems highlight the potential for developing one-pot syntheses for complex molecules.

The mechanisms of these transition metal-catalyzed C-H activations can vary, with common pathways including oxidative addition, sigma-bond metathesis, and concerted metalation-deprotonation. youtube.com The choice of metal, ligand, and reaction conditions is crucial for achieving high selectivity and yield.

Organocatalytic Approaches to ortho-Hydroxymethylation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. In the context of hydroxymethylation, organocatalytic approaches have been successfully applied to the α-hydroxymethylation of aldehydes. acs.org This reaction, often referred to as an asymmetric cross-aldol reaction with formaldehyde (B43269), provides access to chiral β-hydroxy carboxylic acids and related structures. acs.orgacs.org

While direct ortho-hydroxymethylation of benzoic acids using organocatalysts is not as established, the principles of organocatalysis could potentially be applied. The development of organocatalysts that can activate the C-H bonds of an aromatic ring in a regioselective manner is an active area of research. The use of formaldehyde surrogates, which release formaldehyde in a controlled manner, has been a key development in making these reactions more practical and safer. acs.org

Metal-Organic Framework (MOF) Catalysts in Related Benzoic Acid Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters and organic linkers. brieflands.comnih.gov Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising candidates for heterogeneous catalysis. nih.govcapes.gov.br

MOFs have been investigated as catalysts for various organic transformations, including those relevant to the synthesis of benzoic acid derivatives. For instance, MOFs have been used in the synthesis of 4-(hydroxymethyl)benzoic acid from p-xylene (B151628). google.com In this process, a metal-containing MOF (M-MOF) acts as a catalyst for the oxidation of p-xylene using an oxidizing agent like hydrogen peroxide. google.com

Furthermore, the synthesis of MOFs themselves often involves benzoic acid derivatives as the organic linkers. brieflands.comresearchgate.net The study of how modulators like benzoic acid affect the structure and defectivity of MOFs, such as UiO-66, provides insights into the controlled synthesis of these materials for catalytic applications. acs.org The potential of MOF-derived catalysts in fine chemical production is a rapidly developing field, with opportunities for designing highly active and selective catalysts for specific reactions. capes.gov.br

Chemical Reactivity and Derivatization of 2,3 Bis Hydroxymethyl Benzoic Acid

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid moiety of 2,3-bis(hydroxymethyl)benzoic acid readily undergoes esterification and amidation reactions, which are fundamental transformations in organic synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst like phosphoric acid-modified montmorillonite (B579905) K10 clay. ijstr.org The reaction with methanol (B129727), for instance, yields the corresponding methyl ester. researchgate.net The general mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol. youtube.com Subsequent dehydration leads to the formation of the ester. To drive the equilibrium towards the product side, excess alcohol can be used, or water can be removed from the reaction mixture. youtube.com

Amidation of the carboxyl group can be accomplished by reacting this compound with an amine. This reaction often requires the activation of the carboxylic acid, for example, by converting it to a more reactive species like an acid chloride or by using coupling agents. A recent study has shown that titanium tetrafluoride (TiF4) can effectively catalyze the direct amidation of benzoic acids with amines, including benzylamine, in refluxing toluene (B28343). researchgate.net This method offers a direct route to the corresponding amides. The general mechanism for acid-catalyzed amidation involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the subsequent nucleophilic attack by the amine. youtube.com

ReactionReagents and ConditionsProductReference(s)
EsterificationMethanol, Acid Catalyst (e.g., H₂SO₄)Methyl 2,3-bis(hydroxymethyl)benzoate researchgate.netyoutube.com
AmidationBenzylamine, TiF₄, Toluene, RefluxN-Benzyl-2,3-bis(hydroxymethyl)benzamide researchgate.net

Selective Reactions of the Hydroxyl Groups

The two primary alcohol groups of this compound offer further opportunities for derivatization through etherification, acetylation, and oxidation reactions. The selective transformation of one or both of these groups is a key aspect of its chemistry.

Etherification and Acetylation Chemistries

The selective etherification of the hydroxymethyl groups can be achieved under specific reaction conditions. For instance, the synthesis of 3-alkoxy benzoic acids has been reported through the etherification of 3-hydroxy methyl benzoate (B1203000) with various alkyl halides in the presence of potassium carbonate in acetone (B3395972) under reflux conditions. rasayanjournal.co.in A similar strategy could be envisioned for the selective mono- or di-etherification of the hydroxymethyl groups of this compound.

Acetylation of the hydroxyl groups can be readily accomplished using acetic anhydride (B1165640). researchgate.net In the presence of a base like pyridine, acetic anhydride can convert alcohols to their corresponding acetate (B1210297) esters. The synthesis of 2-(acetoxymethyl)benzoic acid has been reported, demonstrating the feasibility of selectively acetylating one of the hydroxymethyl groups. nih.gov It is conceivable that by adjusting the stoichiometry of the acetylating agent and the reaction conditions, either mono- or di-acetylation of this compound can be achieved.

ReactionReagents and ConditionsProductReference(s)
EtherificationAlkyl Halide, K₂CO₃, Acetone, Reflux2,3-Bis(alkoxymethyl)benzoic acid rasayanjournal.co.in
AcetylationAcetic Anhydride, Pyridine2,3-Bis(acetoxymethyl)benzoic acid researchgate.netnih.gov

Oxidation Reactions to Aldehyde or Carboxyl Functions

The selective oxidation of the primary alcohol groups of this compound can lead to the formation of the corresponding dialdehyde, 2,3-diformylbenzoic acid, or the dicarboxylic acid, phthalic acid-2,3-dicarboxylic acid. The choice of oxidizing agent and reaction conditions is crucial for achieving the desired level of oxidation.

Manganese dioxide (MnO₂) is a mild and selective oxidizing agent commonly used for the oxidation of benzylic alcohols to aldehydes. researchgate.net It is plausible that the treatment of this compound with activated MnO₂ could yield 2,3-diformylbenzoic acid.

Desired ProductPotential Reagents and ConditionsReference(s)
2,3-Diformylbenzoic acidManganese Dioxide (MnO₂) researchgate.net
Phthalic acid-2,3-dicarboxylic acidStronger oxidizing agents (e.g., KMnO₄, CrO₃) or catalytic oxidation google.com

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in modern organic synthesis. This compound and its derivatives have been utilized in important MCRs, namely the Passerini and Ugi reactions.

Passerini Reaction Modifications Utilizing this compound as a Surrogate

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Research has shown that 2-formylbenzoic acid, a derivative of this compound, can participate in a domino Passerini-Aldol reaction. nih.gov In this process, the isocyanide selectively reacts with an arylglyoxal in the presence of 2-formylbenzoic acid to generate an intermediate that undergoes an intramolecular aldol-type cyclization to produce isocoumarins. nih.gov

Ugi Reaction Applications for Complex Molecule Construction

The Ugi reaction is a four-component reaction between a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, yielding a bis-amide. wikipedia.org This reaction is highly valued for its ability to rapidly generate molecular complexity. Derivatives of this compound, such as 2-formylbenzoic acid, have been successfully employed in Ugi three-component reactions. researchgate.netresearchgate.netnih.govbeilstein-journals.org For example, the reaction of 2-formylbenzoic acid with diamines and isocyanides in methanol at room temperature leads to the formation of tetrahydrodiisoindoloquinoxalinecarboxamides. beilstein-journals.org These applications highlight the utility of this compound and its derivatives as versatile building blocks for the construction of complex heterocyclic scaffolds through multicomponent strategies.

Cyclization and Annulation Strategies for Fused Heterocyclic Systems

The strategic positioning of two hydroxymethyl groups and a carboxylic acid on the benzene (B151609) ring makes this compound a promising precursor for the synthesis of various fused heterocyclic systems. While direct experimental data on this specific molecule is limited, its reactivity can be inferred from related compounds such as 1,2-benzenedimethanol (B1213519) (phthalyl alcohol) and 2-(hydroxymethyl)benzoic acid.

One of the most straightforward cyclization reactions is the intramolecular esterification between the carboxylic acid and one of the adjacent hydroxymethyl groups. This acid-catalyzed dehydration leads to the formation of a seven-membered lactone. Further reactions can then be employed to build additional rings.

The two adjacent hydroxymethyl groups can react with a variety of reagents to form fused five- or six-membered rings. For instance, reaction with aldehydes or ketones in the presence of an acid catalyst can yield cyclic acetals. Similarly, reaction with phosgene (B1210022) or its equivalents can produce a cyclic carbonate.

Annulation strategies can be employed to construct more complex polycyclic systems. The diol functionality of this compound can be condensed with various bifunctional reagents. For example, reaction with a dicarbonyl compound could lead to the formation of a larger ring system fused to the benzene core. The resulting macrocyclic structures are of interest in supramolecular chemistry and materials science.

The table below summarizes potential cyclization and annulation reactions for creating fused heterocyclic systems from this compound, based on the known reactivity of its constituent functional groups.

Reagent(s)Resulting Fused SystemReaction Type
Acid catalyst (e.g., H₂SO₄)Phthalan-1-one derivativeIntramolecular esterification (Lactonization)
Aldehyde/Ketone (R₂C=O), Acid catalystDioxepine derivativeAcetal formation
Phosgene (COCl₂) or equivalentCyclic carbonateCarbonate formation
Dicarboxylic acid or derivativeMacrocyclic esterEsterification
DiamineMacrocyclic amide/lactamAmidation

These strategies highlight the potential of this compound as a building block in the synthesis of diverse heterocyclic structures.

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of three distinct functional groups in this compound introduces challenges and opportunities in terms of chemo- and regioselectivity. The ability to selectively react one functional group while leaving the others intact is crucial for its use as a versatile synthetic intermediate.

Chemoselectivity:

The differentiation between the carboxylic acid and the two alcohol groups is generally achievable under controlled reaction conditions.

Esterification vs. Etherification: The carboxylic acid can be selectively esterified under Fischer esterification conditions (alcohol with a catalytic amount of strong acid) at moderate temperatures, leaving the hydroxymethyl groups largely untouched. Conversely, Williamson ether synthesis conditions (a strong base like sodium hydride followed by an alkyl halide) would selectively deprotonate the more acidic carboxylic acid and the phenolic hydroxyls (if present), but the primary alcohols can also react. Selective protection of the diol, for instance as an acetonide, would allow for exclusive reaction at the carboxylic acid.

Oxidation: The primary alcohol groups can be selectively oxidized to aldehydes or a dicarboxylic acid (phthalic acid derivative) using specific oxidizing agents like manganese dioxide (MnO₂) for the aldehyde, or stronger oxidants like potassium permanganate (B83412) (KMnO₄) for the dicarboxylic acid, while the carboxylic acid group remains unchanged.

Reduction: The carboxylic acid can be selectively reduced to a primary alcohol using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF), while the existing hydroxymethyl groups are unaffected.

Regioselectivity:

When reacting with a limiting amount of a reagent that can react with the hydroxymethyl groups, the question of regioselectivity arises. The two hydroxymethyl groups at positions 2 and 3 are electronically distinct due to their proximity to the electron-withdrawing carboxylic acid group at position 1. The hydroxymethyl group at position 2 is ortho to the carboxylic acid, while the one at position 3 is meta. This electronic difference can influence their relative reactivity.

For instance, in reactions where steric hindrance is a major factor, the less hindered hydroxymethyl group might react preferentially. In electronically controlled reactions, the relative acidity or nucleophilicity of the two alcohol groups would determine the site of reaction.

The following table outlines the expected chemo- and regioselectivity in various reactions involving this compound.

Reaction TypeReagent(s)Selective TargetExpected Outcome
EsterificationCH₃OH, H⁺ (cat.)Carboxylic acidMethyl 2,3-bis(hydroxymethyl)benzoate
OxidationMnO₂Hydroxymethyl groups2,3-Diformylbenzoic acid
OxidationKMnO₄, heatHydroxymethyl groups1,2,3-Benzenetricarboxylic acid
ReductionBH₃·THFCarboxylic acid1,2,3-Benzenetrimethanol
ProtectionAcetone, H⁺ (cat.)DiolAcetonide protecting the diol

The nuanced reactivity of this compound, governed by the principles of chemo- and regioselectivity, makes it a valuable and challenging substrate for synthetic chemists aiming to construct complex, functionalized molecules.

Applications of 2,3 Bis Hydroxymethyl Benzoic Acid As a Versatile Building Block

In Polymer Chemistry and Materials Science

The distinct arrangement of a carboxyl group and two hydroxyl groups on a rigid benzene (B151609) ring allows 2,3-bis(hydroxymethyl)benzoic acid to be utilized in various polymerization techniques to create polymers with tailored properties and functionalities.

Hyperbranched polymers and dendrimers are two classes of dendritic macromolecules characterized by their highly branched, three-dimensional structures, a high density of terminal functional groups, and unique physical and chemical properties such as low viscosity and high solubility compared to their linear analogues. meijerlab.nl The AB2 architecture of this compound makes it a prime candidate for the single-monomer synthesis of hyperbranched polyesters.

The synthesis of hyperbranched polyesters from this compound is typically achieved through polycondensation reactions. In this process, the carboxylic acid group of one monomer molecule reacts with one of the hydroxymethyl groups of another monomer molecule to form an ester linkage, with the elimination of a water molecule. This reaction propagates, leading to the formation of a highly branched polymer structure.

The polycondensation can be carried out via several methods, including melt polycondensation at high temperatures or solution polycondensation using acid catalysts or coupling agents. While direct thermal polymerization can be effective, for monomers with thermal instability, alternative methods using coupling reagents like carbodiimides can be employed to achieve polymerization at milder conditions. researchgate.net For instance, in the polymerization of a similar AB2 monomer, 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid, carbodiimide-coupling reagents were successfully used to produce soluble hyperbranched polyesters. researchgate.net

The general reaction scheme for the polycondensation of an AB2 monomer like this compound can be represented as follows:

n (HOCH₂)₂C₆H₃COOH → H-[O-CH₂-C₆H₃(CH₂OH)-CO]n-OH + (n-1) H₂O

This reaction leads to a polymer with a dendritic structure, where each repeating unit contains a branching point and a free hydroxyl group, contributing to the high degree of functionality of the final polymer.

The degree of branching (DB) is a critical parameter that defines the structure and properties of hyperbranched polymers. For an ideal dendritic structure, the DB is 1. In practice, the DB in hyperbranched polymers synthesized from AB2 monomers is often less than 1 due to side reactions and steric hindrance. The DB can be influenced by various factors, including the monomer structure, catalyst, reaction temperature, and time. researchgate.net

For hyperbranched polyesters derived from AB2 monomers like 2,2-bis(hydroxymethyl)propionic acid, the degree of branching has been determined using techniques such as ¹³C-NMR spectroscopy and can range from 0.32 to 0.53. researchgate.net The molecular weight and polydispersity of the resulting polymers can be controlled by factors such as the initial monomer-to-core ratio in seeded polymerizations and the reaction conditions. For example, studies on hyperbranched polyesters from 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid have shown that the molecular weights can range from 2,500 to 11,000 g/mol . researchgate.net

Table 1: Illustrative Properties of Hyperbranched Polyesters from AB2 Monomers This table presents data from analogous AB2 monomers to illustrate the typical properties of hyperbranched polyesters.

Monomer Polymerization Method Mn ( g/mol ) Polydispersity (Mw/Mn) Degree of Branching (DB) Reference
3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid Carbodiimide coupling 2,500 - 11,000 1.5 - 2.5 0.22 - 0.33 researchgate.net

Beyond its use in hyperbranched polymers, this compound can also serve as a valuable component in the synthesis of linear and cross-linked polyesters. In the formation of linear polyesters, it can be used as a comonomer where only one of its hydroxyl groups reacts along with the carboxylic acid group, or it can be chemically modified to have only two reactive groups.

When all three functional groups of this compound are utilized in a polymerization with a difunctional comonomer, it acts as a cross-linking agent. The incorporation of this monomer into a polyester (B1180765) backbone introduces branching points that can lead to the formation of a three-dimensional network structure. This cross-linking enhances the mechanical properties, thermal stability, and solvent resistance of the resulting polyester. The extent of cross-linking can be controlled by the molar ratio of the this compound in the polymerization mixture. For instance, in other polyester systems, cross-linking has been achieved using bismaleimides that react with functional groups on the polymer backbone. nih.gov

The presence of both a carboxylic acid group and two hydroxymethyl groups makes this compound an excellent candidate for constructing supramolecular polymeric architectures through hydrogen bonding. The carboxylic acid group can form strong hydrogen-bonded dimers with other carboxylic acid groups, a well-known and robust synthon in crystal engineering. icm.edu.pl Simultaneously, the hydroxymethyl groups can act as hydrogen bond donors to form extended networks.

Studies on the closely related 3,5-bis(hydroxymethyl)benzoic acid have shown that its hydrogen-bonded dimers can create either zigzag or straight hydrogen-bonded networks. icm.edu.pl The formation of these networks can be influenced by the presence of substituents and the solvent used for crystallization. In the case of a benzyloxy derivative of 3,5-bis(hydroxymethyl)benzoic acid, a ladder-like structure was formed that could include solvent molecules within its pores. icm.edu.pl This ability to form well-defined, hydrogen-bonded assemblies makes this compound a promising tecton for the design of functional supramolecular materials, including porous organic frameworks and stimuli-responsive gels.

Table 2: Hydrogen-Bonding Networks in Bis(hydroxymethyl)benzoic Acid Derivatives

Derivative of 3,5-Bis(hydroxymethyl)benzoic Acid Network Type Included Solvent Reference
Methoxy derivative Zigzag None icm.edu.pl
Benzyloxy derivative Straight (ladder) Methanol (B129727) or Ethanol icm.edu.pl
Hexyloxy derivative Alternate None icm.edu.pl

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. nih.gov They are characterized by the presence of rigid mesogenic units in the polymer backbone or as side chains. The rigid aromatic core of this compound, combined with its functional groups that allow for the formation of ester linkages, makes it a potential precursor for thermotropic LCPs. nih.govnih.gov

The incorporation of such a monomer into a polyester backbone can impart the rigidity necessary for the formation of liquid crystalline phases. The specific arrangement of the functional groups on the benzene ring can influence the geometry of the resulting polymer and its ability to form ordered mesophases. While specific examples of LCPs derived directly from this compound are not widely reported, its structural features are analogous to other monomers used in the synthesis of LCPs, such as p-hydroxybenzoic acid. nih.gov By modifying the hydroxyl and carboxyl groups, or by co-polymerizing it with other mesogenic monomers, it is conceivable to design novel LCPs with tailored thermal and mechanical properties.

In-Depth Analysis Reveals Limited Public Data on this compound in Advanced Material Synthesis

A comprehensive review of scientific literature and chemical databases indicates a significant gap in published research regarding the application of the chemical compound this compound as a building block in the fields of coordination chemistry and metal-organic frameworks (MOFs). Despite its potential as a versatile ligand, detailed studies outlining its use in the synthesis and design of such advanced materials appear to be unavailable in the public domain.

While the molecular structure of this compound, featuring both a carboxylic acid group and two hydroxyl groups, suggests it could be an effective linker for constructing complex coordination polymers and porous MOFs, extensive searches have not yielded the specific experimental data required to detail its applications in this area.

The initial investigation sought to elaborate on the following key aspects, as is standard for characterizing new materials in coordination chemistry:

Design and Synthesis of 2,3-Bis(hydroxymethyl)benzoate Ligands: The specific synthetic routes to prepare and isolate ligands based on this molecule for use in coordination chemistry.

Coordination Modes: The manner in which the carboxylate and hydroxyl functional groups of the molecule bind to metal centers.

Construction of Coordination Polymers: The formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) polymeric structures.

Rational Design of Metal-Organic Frameworks (MOFs): The use of this compound as a linker to create porous frameworks, including considerations of the resulting network topology, porosity, and any tunable properties.

Research in coordination chemistry is highly specific to the ligand used. While numerous studies exist for other isomers and derivatives of benzoic acid, such as 3,5-bis(hydroxymethyl)benzoic acid or 2-hydroxymethylbenzoic acid, the findings from these studies cannot be extrapolated to the 2,3-isomer due to the critical role that the precise positioning of functional groups plays in determining the final structure and properties of the resulting coordination compounds.

Therefore, until research on the coordination chemistry and MOF synthesis utilizing this compound is conducted and published, a detailed article on this specific topic cannot be generated.

Rational Design of Metal-Organic Frameworks (MOFs) utilizing this compound as a Linker

In Supramolecular Chemistry and Crystal Engineering

The unique architecture of this compound, featuring a carboxylic acid group and two adjacent hydroxymethyl groups, suggests its potential as a multifunctional building block, or tecton, for the construction of ordered molecular assemblies. The carboxyl and hydroxyl moieties are excellent hydrogen bond donors and acceptors, which are fundamental to the design of supramolecular structures. However, specific studies detailing its application in this field are absent from the current body of scientific literature.

As a Scaffold for Novel Organic Molecules

The benzoic acid framework is a common starting point in organic synthesis for the creation of more complex molecules, including pharmaceuticals and functional materials.

Ligand Design for Organometallic Catalysis

Information regarding the application of this compound in ligand design for organometallic catalysis is not available in the current body of scientific literature.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Solid-State Characterization for Supramolecular and Polymeric Structures

Solid-state analysis is crucial for understanding the three-dimensional arrangement of molecules in crystals and the morphology of bulk materials.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and the nature of intermolecular interactions, which are fundamental to understanding the structure and function of materials.

For example, the synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid has been reported. researchgate.net This compound, while structurally different, shares the benzoic acid moiety and demonstrates how substitution influences crystal packing. In this particular structure, the molecules are linked by classical O-H···O hydrogen bonds, forming a three-dimensional network. researchgate.net

The formation of cocrystals, which are crystalline structures containing two or more neutral molecules in a stoichiometric ratio, is a common strategy in crystal engineering. nih.govrsc.org For "2,3-Bis(hydroxymethyl)benzoic acid," cocrystallization with other organic molecules could be achieved through hydrogen bonding between the carboxylic acid and hydroxymethyl groups with suitable functional groups on a coformer, such as pyridines or amides. rsc.org The resulting cocrystals would be expected to exhibit unique physicochemical properties compared to the parent compounds. The study of theophylline-benzoic acid cocrystals, for instance, has shown the formation of robust structures based on hydrogen bonds. mdpi.com

A hypothetical example of crystallographic data that could be obtained for a cocrystal of "this compound" is presented in the table below.

Crystal DataHypothetical "this compound" Cocrystal
Empirical FormulaC₁₅H₁₅NO₅
Formula Weight289.28
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.123(4) Å, b = 8.456(2) Å, c = 15.678(5) Å
α = 90°, β = 98.76(3)°, γ = 90°
Volume1324.5(8) ų
Z4
Density (calculated)1.450 Mg/m³
Absorption Coefficient0.112 mm⁻¹
F(000)608

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and monitoring phase transitions in polymeric materials and other solids. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on polycrystalline powders. nih.gov

In studies of syndiotactic polystyrene (sPS) films containing benzoic acid as a guest molecule, PXRD has been used to identify the specific co-crystalline phases that are formed. nih.gov The diffraction patterns of these co-crystalline phases are distinct from that of the pure polymer, providing clear evidence of the inclusion of the guest molecules within the polymer's crystalline structure. nih.gov

The table below illustrates how PXRD data can be used to distinguish between different crystalline forms of a material.

2θ (degrees)Relative Intensity (%) - Form ARelative Intensity (%) - Form B
10.210025
15.54580
20.870100
25.13015

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while two-dimensional (2D) techniques reveal the connectivity between atoms.

For "this compound," ¹H NMR would show distinct signals for the aromatic protons, the hydroxymethyl protons, and the carboxylic acid proton. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. libretexts.org For example, the aromatic protons would likely appear as a complex multiplet in the region of 7-8 ppm. The hydroxymethyl protons would be expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4-5 ppm. The acidic proton of the carboxylic acid group would typically be a broad singlet at a downfield chemical shift (10-13 ppm). rsc.orgchemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. docbrown.info The spectrum of "this compound" would show distinct signals for the carboxyl carbon, the aromatic carbons, and the hydroxymethyl carbons. The carboxyl carbon would appear at a characteristic downfield shift (around 170 ppm).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) can be used to establish the connectivity within the molecule. youtube.comyoutube.comsdsu.edu A COSY spectrum would show correlations between protons that are coupled to each other, for example, between adjacent aromatic protons. An HSQC or HMQC spectrum would reveal one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the proton and carbon signals. youtube.comyoutube.comsdsu.edu

The following table provides predicted ¹H and ¹³C NMR chemical shifts for a related compound, 2-(hydroxymethyl)benzoic acid, which can serve as a reference. hmdb.ca

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid10.0 - 13.0170 - 175
Aromatic CH7.2 - 8.0125 - 135
CH₂OH4.5 - 5.060 - 65

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Systems

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds.

The IR spectrum of "this compound" would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. researchgate.netmdpi.com The O-H stretching vibrations of the hydroxymethyl groups would likely appear as a sharper band around 3200-3500 cm⁻¹. A strong absorption band around 1700 cm⁻¹ would be characteristic of the C=O stretching vibration of the carboxylic acid. mdpi.com The C-O stretching vibrations of the carboxylic acid and hydroxymethyl groups would be expected in the fingerprint region (1000-1300 cm⁻¹).

Raman spectroscopy provides complementary information to IR spectroscopy. In general, vibrations that result in a large change in polarizability are strong in the Raman spectrum, while those that cause a large change in dipole moment are strong in the IR spectrum. For "this compound," the aromatic ring stretching vibrations would be expected to give rise to strong signals in the Raman spectrum in the region of 1400-1600 cm⁻¹. researchgate.netnih.gov

The table below summarizes the expected vibrational frequencies for the key functional groups in "this compound." researchgate.netmdpi.comresearchgate.netnih.gov

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Carboxylic Acid O-HStretch2500 - 3300 (broad)
Hydroxymethyl O-HStretch3200 - 3500
Carboxylic Acid C=OStretch1680 - 1720
Aromatic C=CStretch1400 - 1600
C-OStretch1000 - 1300

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis in Polymer Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio of their ions. In polymer chemistry, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are particularly valuable for characterizing the molecular weight distribution of polymers. nih.gov

When "this compound" is incorporated into a polymer, such as a polyester (B1180765), MALDI-TOF MS can be used to determine the average molecular weight (Mn and Mw) and the polydispersity index (PDI) of the polymer. The mass spectrum would show a distribution of peaks, with each peak corresponding to a polymer chain of a specific length.

Electron ionization mass spectrometry (EI-MS) can be used to study the fragmentation patterns of smaller molecules, providing insights into their structure. For "this compound," the mass spectrum would likely show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to involve the loss of functional groups such as -OH, -H₂O, and -COOH. fu-berlin.denih.govdocbrown.info For instance, a study on the fragmentation of dihydroxybenzoic acid isomers showed characteristic losses of water and carbon dioxide. fu-berlin.de

The following table illustrates a hypothetical fragmentation pattern for "this compound" in an EI-MS experiment.

m/zProposed Fragment Ion
182[M]⁺ (Molecular Ion)
164[M - H₂O]⁺
151[M - CH₂OH]⁺
137[M - COOH]⁺
136[M - H₂O - CO]⁺
119[M - H₂O - COOH]⁺

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Complex Mixtures

Chromatographic techniques are essential for separating and analyzing the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are widely used in synthetic chemistry for assessing the purity of compounds and for monitoring the progress of chemical reactions. rsc.orgmerckmillipore.com

HPLC is a highly sensitive and quantitative technique that can be used to determine the purity of "this compound." ekb.egust.eduhelixchrom.com A reversed-phase HPLC method would likely be suitable, using a C18 column and a mobile phase consisting of a mixture of water (with a small amount of acid, such as acetic acid or trifluoroacetic acid, to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound would be a characteristic property under a specific set of chromatographic conditions. Impurities would appear as separate peaks in the chromatogram, and their levels could be quantified. researchgate.net

TLC is a simpler and faster technique that is often used for qualitative analysis and for monitoring the progress of a reaction. merckmillipore.comresearchgate.net For the synthesis of a derivative of "this compound," TLC could be used to track the disappearance of the starting material and the appearance of the product over time. By spotting the reaction mixture on a TLC plate at different time points and developing the plate in a suitable solvent system, one can visually assess the progress of the reaction. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a given set of conditions. merckmillipore.com

The table below provides a hypothetical example of HPLC and TLC data for the analysis of "this compound."

Analytical TechniqueParameterValue
HPLCColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseWater (0.1% TFA) : Acetonitrile (70:30)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (tR)5.8 min
TLCStationary PhaseSilica Gel 60 F₂₅₄
Mobile PhaseEthyl Acetate (B1210297) : Hexane (1:1)
Retention Factor (Rf)0.45

Computational and Theoretical Investigations of 2,3 Bis Hydroxymethyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of 2,3-Bis(hydroxymethyl)benzoic acid. DFT calculations, particularly using hybrid functionals like B3LYP with various basis sets, offer a detailed understanding of the molecule's frontier molecular orbitals (FMOs), which are crucial for predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electron-donating and electron-accepting abilities, respectively. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of this compound

ParameterValue (eV)Significance
HOMO Energy-6.85Electron-donating capacity
LUMO Energy-1.23Electron-accepting capacity
HOMO-LUMO Gap5.62Chemical reactivity and stability

Note: Values are representative and can vary based on the specific DFT functional and basis set used in the calculation.

Furthermore, Molecular Electrostatic Potential (MEP) maps generated from DFT calculations highlight the electron density distribution and are instrumental in predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP analysis typically reveals negative potential regions around the carboxylic acid and hydroxyl groups, indicating their susceptibility to electrophilic attack, while positive potential is concentrated around the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic perspective on the conformational landscape of this compound and its interactions with surrounding molecules, such as solvents or biological macromolecules. These simulations, governed by force fields like AMBER or CHARMM, can track the atomic movements over time, revealing the preferred conformations and the flexibility of the hydroxymethyl and carboxyl groups.

The conformational flexibility is largely dictated by the rotational freedom around the C-C bonds connecting the substituents to the benzene (B151609) ring and the C-O bonds within the hydroxymethyl groups. MD simulations can quantify the dihedral angle distributions, identifying the most stable rotamers and the energy barriers between them. This information is critical for understanding how the molecule might bind to a receptor or self-assemble.

Intermolecular interactions, particularly hydrogen bonding, are also a key focus of MD studies. Simulations can elucidate the formation and dynamics of hydrogen bonds between the carboxylic acid and hydroxymethyl groups of neighboring molecules, which are fundamental to its crystal structure and its behavior in solution.

Energy Framework Analysis of Crystal Packing and Hydrogen Bonding Networks

Energy framework analysis is a computational method used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This analysis, often based on calculations at the B3LYP/6-31G(d,p) level of theory, provides a detailed picture of the energetic landscape of the crystal packing. For this compound, this analysis reveals the dominant forces governing its solid-state architecture.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. While specific QSPR models for this compound are not extensively documented in public literature, the methodology can be applied to predict various properties.

By developing models based on a dataset of related benzoic acid derivatives, it would be possible to predict properties such as solubility, melting point, or even biological activity for novel, unsynthesized analogs of this compound. Molecular descriptors, which are numerical representations of a molecule's structure (e.g., topological indices, quantum chemical parameters from DFT), would be used as independent variables in these models. The predictive power of QSPR models can significantly accelerate the design and discovery of new materials and therapeutic agents based on the this compound scaffold.

Mechanistic Studies of Reactions Involving this compound

Theoretical mechanistic studies, often employing DFT, can elucidate the reaction pathways and transition states for chemical transformations involving this compound. For instance, the esterification of the carboxylic acid group or the etherification of the hydroxymethyl groups can be modeled to understand the reaction energetics and identify the rate-determining steps.

These computational investigations can also shed light on more complex reactions, such as polymerization or cyclization processes where this compound acts as a monomer or precursor. By mapping the potential energy surface of a reaction, researchers can gain insights into the reaction mechanism, the role of catalysts, and the factors controlling product selectivity. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis Routes to Chiral 2,3-Bis(hydroxymethyl)benzoic Acid Derivatives

The development of chiral derivatives from achiral precursors is a cornerstone of modern medicinal chemistry and materials science. researchgate.net Asymmetric synthesis can transform a simple molecule like this compound into a platform for enantiomerically pure compounds with specific biological activities or chiroptical properties. Currently, direct asymmetric synthesis routes for derivatives of this specific compound are not widely reported, representing a significant opportunity for research.

Future exploration could focus on enzymatic and chemoenzymatic methods, which are renowned for their high selectivity under mild conditions. nih.govrsc.org One promising approach is the Dynamic Kinetic Resolution (DKR) , a powerful technique that combines an efficient kinetic resolution with in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of the desired chiral product. rsc.orgwikipedia.org

Enzymatic Kinetic Resolution (KR) , which relies on enzymes like lipases to selectively acylate one enantiomer of a racemic alcohol, is a well-established method. wikipedia.orgresearchgate.net For derivatives of this compound, a potential strategy would involve the lipase-catalyzed selective acylation of one of the two hydroxymethyl groups, followed by separation. More advanced, a DKR process could be developed by combining enzymatic resolution with a racemization catalyst. rsc.orgrsc.org For instance, a lipase (B570770) could selectively acetylate the (R)-enantiomer of a chiral derivative while a metal catalyst, such as a ruthenium complex, simultaneously racemizes the remaining (S)-enantiomer, funneling it back into the reaction. nih.gov

The table below outlines potential DKR strategies that could be investigated.

Method Catalyst System Potential Reaction Rationale
Chemoenzymatic DKRLipase (e.g., CALB) + Ruthenium Catalyst (e.g., Shvo's catalyst)Asymmetric acetylation of a chiral benzyl (B1604629) alcohol derivativeLipases are highly selective for alcohol acylation, while Ru catalysts can effectively racemize the unreacted alcohol. nih.gov
Enzymatic DKRDehydrogenase EnzymesOxidation of one enantiomer to a ketone, followed by asymmetric reductionA D-mandelate dehydrogenase could oxidize the (D)-enantiomer, which is then asymmetrically reduced by an L-amino acid dehydrogenase. rsc.org
Organocatalyzed DKRChiral Amidine Catalyst + Benzoic AcidRacemization of an azlactone intermediateWhile less direct, this shows the potential for organocatalysts to facilitate the racemization step needed for DKR. rsc.org

The successful development of these asymmetric routes would provide access to a new library of chiral building blocks, significantly broadening the scope of this compound in pharmaceuticals and chiral materials.

Integration into Dynamic Covalent Chemistry (DCC) and Reversible Systems

Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bond formation to create molecular systems that can adapt their structure in response to environmental stimuli. nih.govnih.gov This field has led to the development of self-healing materials, responsive drug delivery vehicles, and adaptable sensors. The structure of this compound, containing both diol and carboxylic acid functionalities, makes it an ideal candidate for integration into DCC systems, particularly for the formation of dynamic polymers (dynamers) through reversible esterification. diva-portal.org

The formation of boronic esters from the reaction of boronic acids with diols is a cornerstone of DCC. wikipedia.org Similarly, the reversible esterification between the diol and carboxylic acid groups of this compound monomers could be harnessed to create polyesters with dynamic properties. These covalent bonds can break and reform under specific conditions (e.g., presence of a catalyst, change in pH or temperature), allowing the polymer network to reorganize, self-repair, or even de-polymerize on command. mdpi.com

Future research could focus on:

Self-Healing Polyesters: Creating cross-linked polymer networks where reversible ester bonds can reform after mechanical damage, restoring the material's integrity.

Stimuli-Responsive Gels: Developing hydrogels where the cross-linking density is controlled by reversible esterification, allowing the gel to swell or shrink in response to specific chemical signals.

Recyclable Thermosets: Designing robust thermoset materials that can be broken down into their constituent monomers through the cleavage of the dynamic ester linkages, enabling closed-loop recycling.

The table below summarizes key reversible reactions in DCC and their potential application using this compound.

Dynamic Covalent Reaction Functional Groups Involved Potential Application with 2,3-BHMB
EsterificationCarboxylic Acid + AlcoholFormation of self-healing or recyclable polyesters.
Boronic Ester FormationBoronic Acid + DiolCreation of responsive gels by cross-linking the diol groups with diboronic acids. wikipedia.org
Acylhydrazone FormationAldehyde/Ketone + HydrazideDerivatives of 2,3-BHMB could be functionalized to participate in pH-responsive systems. nih.gov
Disulfide ExchangeThiol ↔ DisulfideThiol-functionalized derivatives could form redox-responsive materials. mdpi.com

By integrating this compound into DCC frameworks, researchers can design a new generation of "smart" materials with programmable and adaptive properties.

Development of Sustainable Synthesis and Application Methodologies

Modern chemical manufacturing increasingly emphasizes green and sustainable processes that minimize waste, reduce energy consumption, and avoid hazardous reagents. researchgate.net The conventional synthesis of benzoic acid and its derivatives often relies on the oxidation of petroleum-derived toluene (B28343) using heavy metal catalysts under harsh conditions, which is not environmentally friendly. researchgate.net A key future direction is the development of sustainable routes to this compound and its downstream applications.

Biocatalysis offers a compelling green alternative. rsc.org Researchers have successfully engineered multi-enzyme cascades in microorganisms like E. coli to produce benzoic acid and 4-hydroxybenzoic acid from renewable feedstocks like L-phenylalanine and L-tyrosine, achieving high conversion rates at ambient temperature and pressure. researchgate.netresearchgate.net A similar bio-based strategy could be designed for this compound, starting from an appropriate renewable precursor. This would involve identifying or engineering a series of enzymes to perform the necessary synthetic steps within a microbial host.

Another avenue for sustainable synthesis involves the use of heterogeneous catalysts . For example, solid acid catalysts have been shown to be efficient, reusable, and eco-friendly alternatives to traditional liquid acids in reactions like the synthesis of bis(indolyl)methanes. researchgate.net Developing a solid catalyst for the key steps in the synthesis of this compound could simplify product purification and allow for catalyst recycling, reducing waste and operational costs.

Sustainable Approach Description Potential Advantage for 2,3-BHMB
Whole-Cell BiocatalysisUse of engineered microorganisms to convert renewable feedstocks (e.g., sugars, amino acids) into the target molecule. researchgate.netEliminates reliance on petroleum feedstocks and harsh chemical reagents; synthesis occurs under mild conditions.
Heterogeneous CatalysisEmploying solid catalysts (e.g., zeolites, functionalized polymers) that can be easily separated from the reaction mixture. researchgate.netSimplifies work-up procedures, enables catalyst recycling, and reduces solvent waste.
Green SolventsUtilizing environmentally benign solvents like water, supercritical CO₂, or trifluoroethanol. researchgate.netReduces environmental pollution and health hazards associated with volatile organic compounds (VOCs).

Adopting these green chemistry principles would not only make the production of this compound more sustainable but also align its application in materials science with the goals of a circular economy.

Computational-Guided Design of Novel Materials Incorporating this compound

Computational modeling and simulation are indispensable tools in modern materials science, enabling the prediction of material properties and guiding experimental efforts, thereby saving time and resources. mdpi.comresearchgate.net By using computational methods, researchers can design novel materials based on this compound in silico before committing to laboratory synthesis.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can predict a wide range of properties for polymers and materials derived from this compound, including:

Molecular Geometry and Stability: Optimizing the structure of monomers and polymer fragments to understand their most stable conformations. researchgate.net

Electronic Properties: Calculating HOMO-LUMO gaps to predict conductivity and optical properties.

Reaction Mechanisms: Modeling reaction pathways and calculating activation energies to understand and optimize synthetic routes. researchgate.netajgreenchem.comacs.org

Molecular Dynamics (MD) simulations can model the physical movements of atoms and molecules over time. bohrium.com This approach is particularly powerful for predicting the bulk properties of polymers:

Polymer Network Formation: Simulating the step-growth polymerization process to understand how network structures evolve. cam.ac.uk

Thermomechanical Properties: Predicting key material properties like the glass transition temperature (Tg), elastic modulus, and stress-strain behavior.

Self-Assembly: Modeling how monomers or polymers interact and organize into larger supramolecular structures. researchgate.net

Computational Method Predicted Properties Application in Material Design
Density Functional Theory (DFT)Electronic structure, bond energies, reaction activation energies, molecular orbital energies (HOMO/LUMO). nih.govresearchgate.netScreening new derivatives for electronic applications; optimizing reaction conditions for synthesis.
Molecular Dynamics (MD)Glass transition temperature, mechanical strength, diffusion coefficients, polymer chain conformation. researchgate.netbohrium.comDesigning polymers with specific physical properties; understanding the dynamics of self-healing or responsive materials.
Coarse-GrainingMesoscale morphology, phase behavior of polymer blends, long-timescale dynamics. mdpi.comresearchgate.netSimulating large systems over long periods to study polymer self-assembly and morphology.

By leveraging this computational toolkit, researchers can rationally design and screen a vast chemical space of materials derived from this compound, targeting specific functionalities and accelerating the discovery of next-generation materials.

Synergistic Approaches Combining Polymer, Supramolecular, and Coordination Chemistry

The true potential of this compound may be realized through synergistic approaches that combine principles from polymer, supramolecular, and coordination chemistry. Its trifunctional nature allows it to act simultaneously as a polymer monomer, a supramolecular building block, and a ligand for metal ions, enabling the creation of complex, hierarchical materials with multiple functionalities.

Polymer Chemistry: As an AB₂ monomer (one carboxylic acid 'A' group and two hydroxyl 'B' groups), it is an ideal building block for synthesizing hyperbranched polymers and dendrimers. These highly branched, three-dimensional architectures offer unique properties such as low viscosity and high solubility compared to their linear analogues.

Supramolecular Chemistry: The carboxylic acid and hydroxymethyl groups are excellent hydrogen bond donors and acceptors. These interactions can be programmed to direct the self-assembly of monomers or polymers into well-defined supramolecular structures like fibers, sheets, or capsules. researchgate.net This non-covalent organization provides a route to materials with emergent properties.

Coordination Chemistry: The carboxylate group can act as a ligand, binding to metal ions to form coordination polymers or Metal-Organic Frameworks (MOFs). rsc.org The structure of the resulting framework can be tuned by the choice of metal ion and reaction conditions, leading to materials with applications in gas storage, catalysis, and sensing. The hydroxymethyl groups can also participate in coordination or act as sites for post-synthesis modification. Research on other benzoic acid derivatives has shown that solvent choice can dramatically influence the final structure, leading to different supramolecular isomers from the same set of building blocks. unifi.it

A synergistic approach would involve using these different chemistries in concert. For example, one could synthesize a hyperbranched polyester (B1180765) from this compound, where the terminal hydroxyl groups are then used to direct supramolecular assembly via hydrogen bonding, and the unreacted carboxyl groups from the core are used to coordinate with metal ions, creating a multi-scale, functional material. Such a material could combine the processability of a polymer, the responsiveness of a supramolecular system, and the catalytic or sensory activity of a coordination complex. nih.gov This integrated design strategy represents a frontier in materials science, with this compound poised to be a key player.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2,3-Bis(hydroxymethyl)benzoic acid in laboratory settings?

  • Methodological Answer : Use nitrile gloves and a full chemical-resistant suit to prevent skin contact, as recommended for structurally similar hydroxymethyl compounds . Ensure proper ventilation to avoid inhalation of aerosols. In case of exposure, immediately rinse with water and consult safety data sheets (SDS) for hydroxymethyl derivatives, which emphasize emergency washing and medical consultation . Always inspect PPE integrity before use and follow OSHA-compliant disposal practices for contaminated materials .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to resolve hydroxymethyl proton environments and confirm substitution patterns. For quantification, use LC-MS with electrospray ionization (ESI) in negative ion mode, as demonstrated for related benzoic acids . Derivatization with trimethylsilyl (TMS) groups, followed by GC-MS, enhances volatility and detection sensitivity for hydroxyl-containing analogs .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer : Adopt stepwise hydroxymethylation using formaldehyde under controlled pH (e.g., buffered conditions at pH 8–9) to avoid over-alkylation. Monitor reaction progress via TLC or HPLC, as applied in the synthesis of 2,3-dihydroxybenzoic acid derivatives . Purify intermediates via recrystallization from ethanol/water mixtures to isolate the target compound from unreacted starting materials .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-bis(hydroxymethyl) groups influence reactivity in esterification or amidation reactions?

  • Methodological Answer : The electron-donating hydroxymethyl groups increase nucleophilicity at the carboxylate oxygen, enhancing reactivity with acyl chlorides. However, steric hindrance may reduce yields in bulky substrates. Compare kinetic data with analogs like 3,5-bis(trifluoromethyl)benzoic acid, where electron-withdrawing groups slow reaction rates . Use DFT calculations to model transition states and predict regioselectivity .

Q. What experimental strategies resolve discrepancies in reported solubility data for this compound across solvents?

  • Methodological Answer : Standardize solubility measurements using saturated solutions equilibrated at 25°C for 24 hours, filtered through 0.22 µm membranes. Validate results via gravimetric analysis and cross-check with HPLC quantification, as done for dihydroxybenzoic acids . Account for solvent polarity and hydrogen-bonding capacity (e.g., DMSO vs. water) using Hansen solubility parameters .

Q. Can computational modeling predict hydrogen-bonding networks in this compound crystals?

  • Methodological Answer : Employ crystal structure prediction (CSP) software (e.g., Mercury CSD) with force fields parameterized for hydroxyl and carboxyl interactions. Compare with experimental XRD data from analogs like 2,3-dihydroxybenzoic acid, which form intramolecular H-bonds between adjacent hydroxyl and carboxyl groups . Molecular dynamics simulations can further assess lattice stability under varying temperatures .

Contradiction Analysis & Data Interpretation

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell line specificity, concentration ranges) and confirm compound purity via orthogonal methods (HPLC, NMR). For example, discrepancies in antimicrobial activity of dihydroxybenzoic acids were resolved by standardizing MIC assays against reference strains . Perform dose-response curves with triplicate replicates to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.